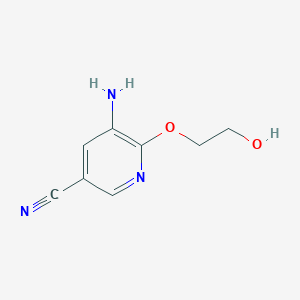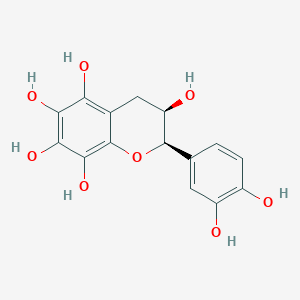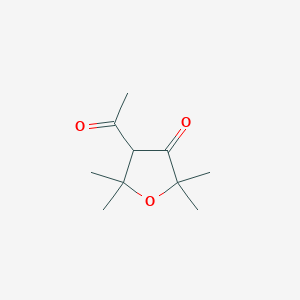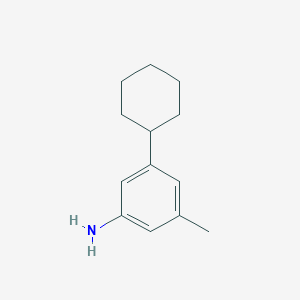
3-Cyclohexyl-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-5-methylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a cyclohexyl group and a methyl group attached to the aniline ring, making it a unique derivative of aniline. Anilines are widely used in various industries due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-5-methylaniline typically involves the nitration of cyclohexylbenzene followed by reduction. The nitration process introduces a nitro group to the benzene ring, which is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and reduction steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclohexyl-5-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be further reduced to form cyclohexylmethylamine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Cyclohexyl-5-nitroaniline.
Reduction: Cyclohexylmethylamine.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-5-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Its aromatic ring allows for π-π interactions with other aromatic compounds, influencing its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Aniline: The parent compound, simpler in structure without the cyclohexyl and methyl groups.
N-Methylaniline: Similar structure but with a methyl group attached to the nitrogen atom instead of the aromatic ring.
Cyclohexylamine: Lacks the aromatic ring, consisting only of the cyclohexyl group attached to an amine.
Uniqueness: 3-Cyclohexyl-5-methylaniline is unique due to the presence of both cyclohexyl and methyl groups on the aromatic ring, which influences its chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in various chemical syntheses and applications .
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
3-cyclohexyl-5-methylaniline |
InChI |
InChI=1S/C13H19N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 |
InChI-Schlüssel |
KYCGELCESPDQCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


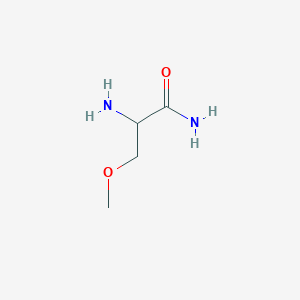

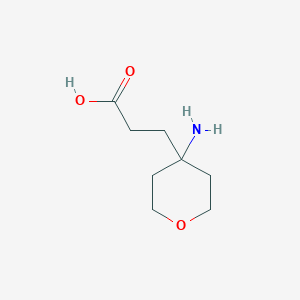
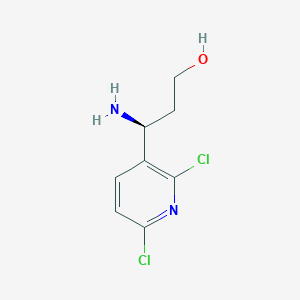
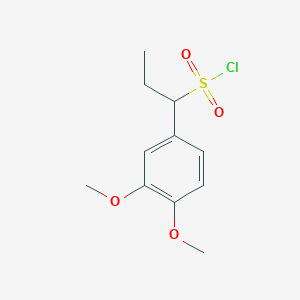

![3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)

![7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
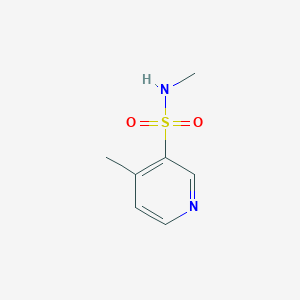
![1-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13310752.png)
